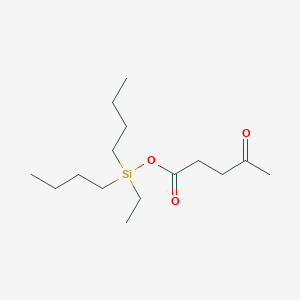

Dibutyl(ethyl)silyl 4-oxopentanoate

Beschreibung

Ethyl 4-oxopentanoate (CAS 539-88-8), commonly known as ethyl levulinate, is a versatile ester derived from levulinic acid. Its structure comprises a five-carbon chain with a ketone group at the fourth position and an ethyl ester moiety. Key properties include:

- Molecular formula: C₇H₁₂O₃

- Molecular weight: 144.17 g/mol

- Boiling point: 206°C

- Solubility: Miscible with oxygenated solvents; partially soluble in water .

Ethyl levulinate is synthesized via esterification of levulinic acid with ethanol . It finds applications in flavoring agents, biofuels, and as a precursor in pharmaceutical synthesis (e.g., indometacin and mefruside derivatives) .

Eigenschaften

CAS-Nummer |

78382-23-7 |

|---|---|

Molekularformel |

C15H30O3Si |

Molekulargewicht |

286.48 g/mol |

IUPAC-Name |

[dibutyl(ethyl)silyl] 4-oxopentanoate |

InChI |

InChI=1S/C15H30O3Si/c1-5-8-12-19(7-3,13-9-6-2)18-15(17)11-10-14(4)16/h5-13H2,1-4H3 |

InChI-Schlüssel |

NZCFJDGWHLYLQS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC[Si](CC)(CCCC)OC(=O)CCC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl(ethyl)silyl 4-oxopentanoate typically involves the reaction of ethyl 4-oxopentanoate with dibutylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Ethyl 4-oxopentanoate+DibutylchlorosilaneBaseDibutyl(ethyl)silyl 4-oxopentanoate+HCl

Industrial Production Methods

In an industrial setting, the production of Dibutyl(ethyl)silyl 4-oxopentanoate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Dibutyl(ethyl)silyl 4-oxopentanoate can undergo various chemical reactions, including:

Oxidation: The silyl ether group can be oxidized to form silanols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The silyl ether group can be substituted with other nucleophiles in the presence of fluoride ions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to facilitate the substitution of the silyl ether group.

Major Products Formed

Oxidation: Silanols and carboxylic acids.

Reduction: Alcohols.

Substitution: Various silyl-substituted compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dibutyl(ethyl)silyl 4-oxopentanoate has several applications in scientific research:

Chemistry: It is used as a protecting group for alcohols and carboxylic acids in organic synthesis.

Biology: The compound can be used in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.

Medicine: It may be involved in the development of drug delivery systems where controlled release of active pharmaceutical ingredients is needed.

Wirkmechanismus

The mechanism of action of Dibutyl(ethyl)silyl 4-oxopentanoate involves the reactivity of its silyl ether and ester functional groups. The silyl ether group can be cleaved under acidic or basic conditions, releasing the protected alcohol or carboxylic acid. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids. These reactions are facilitated by the presence of specific reagents and conditions that target the functional groups .

Vergleich Mit ähnlichen Verbindungen

Table 1: Physicochemical Properties of Ethyl Esters

Key Observations:

Functional Group Influence : The ketone group in ethyl levulinate enhances its polarity compared to simpler esters like ethyl acetate, improving solubility in polar solvents .

Boiling Point Trends: Longer carbon chains (e.g., ethyl 3-methylbutanoate) increase molecular weight and boiling points, but the presence of a ketone in ethyl levulinate elevates its boiling point disproportionately (206°C) .

Applications: While ethyl acetate and ethyl butanoate dominate industrial solvents and food additives, ethyl levulinate’s ketone group enables niche roles in drug synthesis and specialty chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.